6-Methyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound that belongs to the benzoxazine family, which is characterized by a heterocyclic structure containing both oxygen and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including polymer chemistry and pharmaceuticals. The molecular formula for 6-methyl-3,4-dihydro-2H-1,4-benzoxazine is , and it features a bicyclic structure that contributes to its unique properties.
6-Methyl-3,4-dihydro-2H-1,4-benzoxazine can be sourced from various chemical databases such as PubChem and BenchChem, where it is cataloged with its chemical properties and potential applications. The compound is classified under organic compounds, specifically as a benzoxazine derivative. Its classification stems from its structural characteristics and the functional groups present within its molecular framework.
The synthesis of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves several key steps:
The synthetic pathways can vary based on the specific substituents involved in the reaction. For example, variations in starting materials can lead to different derivatives of benzoxazines with tailored properties for specific applications .
The molecular structure of 6-methyl-3,4-dihydro-2H-1,4-benzoxazine features a bicyclic system with a fused benzene ring and a six-membered oxazine ring. The methyl group is located at the 6-position of the benzoxazine ring.
These structural details contribute to its reactivity and interactions in various chemical environments.
6-Methyl-3,4-dihydro-2H-1,4-benzoxazine can undergo several types of chemical reactions:
Common reagents for these reactions include:
These reactions are crucial for modifying the compound's structure to enhance its properties for specific applications.
The mechanism of action for 6-methyl-3,4-dihydro-2H-1,4-benzoxazine largely depends on its interactions with biological targets or other chemical species. For instance:
Key chemical properties include:
Relevant data regarding these properties can be found in chemical databases and literature focusing on organic synthesis and materials science.
6-Methyl-3,4-dihydro-2H-1,4-benzoxazine has several notable applications:
The 1,4-benzoxazine scaffold—a bicyclic heterocycle fusing benzene and oxazine rings—represents a privileged structure in medicinal chemistry due to its tunable bioactivity and synthetic versatility. This molecular framework enables diverse chemical modifications at the C-6 position, allowing fine-tuning of pharmacokinetic and pharmacodynamic profiles. The 6-methyl substitution, in particular, enhances lipophilicity and influences stereoelectronic properties, thereby improving target engagement and metabolic stability. Benzoxazines bridge traditional heterocyclic chemistry and modern drug design, offering a robust platform for developing novel therapeutic agents against evolving global health challenges [4] [6].
The therapeutic exploration of benzoxazines began in the mid-20th century with the isolation of natural products like 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) from maize, which demonstrated plant defense mechanisms against pathogens. This discovery spurred interest in synthetic analogs for human medicine [4]. By the 1990s, systematic structure-activity relationship (SAR) studies revealed that N-alkylation and ring substitutions significantly modulate bioactivity. Seminal work identified that imidazole-conjugated benzoxazines exhibited superior antifungal activity compared to triazole analogs, with methyl or ethyl groups at the N-4 position proving optimal [2].
The 2000s marked a breakthrough with FDA-approved benzoxazine-based drugs. Efavirenz (Stocrin®), a 3,1-benzoxazin-2-one derivative, emerged as a non-nucleoside reverse transcriptase inhibitor for HIV treatment. Its mechanism involves allosteric inhibition of viral reverse transcriptase, reducing viral load in combination therapies. Concurrently, etifoxine (Stresam®), a 3,4-dihydro-2H-1,3-benzoxazine, was developed as an anxiolytic that potentiates GABAA receptor activity without the dependency risks of benzodiazepines [6].
Table 1: Key Milestone Benzoxazine Derivatives in Drug Discovery
Compound | Structural Features | Therapeutic Application | Approval/Discovery Era | |
---|---|---|---|---|
DIMBOA | Natural 1,4-benzoxazinone | Plant defense activator | 1960s | |
Efavirenz | 3,1-Benzoxazin-2-one core | HIV reverse transcriptase inhibitor | 1998 (FDA) | |
Etifoxine | 3,4-Dihydro-2H-1,3-benzoxazine | Anxiolytic (GABAA modulator) | 2001 (Europe) | |
L-371,257 | N-Benzoylpiperidine-1,3-benzoxazin-2-one | Oxytocin receptor antagonist | 1990s (Preclinical) | |
Cephalandole A | 3-Indolyl-1,4-benzoxazin-2-one | Antibacterial lead | 2010s | [7] |
Recent innovations focus on sustainable synthesis and structural hybridization. Microwave-assisted nucleophilic aromatic substitution (SNAr) techniques enable catalyst-free C–C coupling, exemplified by the synthesis of cephalandole A derivatives with 55–82% yields in 7–12 minutes. Ferrocene conjugates and polymer-compatible monomers further demonstrate the scaffold’s adaptability to diverse therapeutic platforms [3] [7] [8].
The 6-methyl-1,4-benzoxazine core amplifies pharmacological effects through steric and electronic modifications. The methyl group at C-6 enhances membrane permeability and induces conformational constraints that optimize target binding. This substitution pattern is pivotal across multiple disease domains:
Antibacterial Applications
6-Methyl-1,4-benzoxazine derivatives disrupt bacterial growth through dual mechanisms: direct enzyme inhibition and immunomodulation. Hybrid analogs like 3-(1H-indol-3-yl)-6-methyl-2H-benzo[b][1,4]oxazin-2-one exhibit potent activity against Mycobacterium tuberculosis (MIC = 3.1 µg/mL) and Streptococcus dysgalactiae by inhibiting cell-wall synthesis proteins. Molecular docking confirms high-affinity binding to Mtb DNA gyrase B, with binding energies surpassing fluoroquinolones [7].
Table 2: Antibacterial Activity of 6-Methylbenzoxazine Derivatives
Compound | Bacterial Target | MIC (µg/mL) | Mechanistic Insight | |
---|---|---|---|---|
3-Indolyl-6-methyl-2H-BO* | M. tuberculosis H37Rv | 3.1 | DNA gyrase B inhibition | |
Compound 5† | C. albicans | 7.8–15.6 | Azole-like ergosterol synthesis disruption | |
Cephalandole A analog | S. dysgalactiae | 12.5 | Penicillin-binding protein interference | [2] [7] |
*BO: Benzoxazinone; †From [2]
Anticancer Applications
6-Methyl-substituted benzoxazines selectively inhibit human topoisomerase I (hTopo I), a validated oncology target. Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013) acts as a non-intercalative poison, stabilizing the DNA-hTopo I cleavage complex with an IC~50~ of 0.0006 mM—55-fold lower than camptothecin. SAR studies indicate that the ethoxycarbonylmethyl group at R~1~ and methyl at R~2~ are critical for potency. This derivative induces apoptosis in colon cancer (Caco-2) cells through ROS-mediated DNA fragmentation [4].
Table 3: Topoisomerase I Inhibitory Activity of 6-Methylbenzoxazines
Compound | R Group | R₁ | R₂ | IC₅₀ Catalytic (mM) | IC₅₀ Poison (mM) | |
---|---|---|---|---|---|---|
BONC-001 | OH | H | H | 8.34 | >100 | |
BONC-013 | CH₂COOC₂H₅ | CH₃ | Cl | >100 | 0.0006 | |
Camptothecin | — | — | — | — | 0.034 | [4] |
Antifungal Applications
Against azole-resistant Candida species, N-benzyl-6-methyl-1,4-benzoxazines (e.g., Compound 5 from [2]) disrupt ergosterol biosynthesis similarly to fluconazole but with enhanced immunostimulatory effects. They activate Th1-type immune responses and upregulate IL-12, enhancing macrophage-mediated fungal clearance. In murine candidiasis models, these compounds reduce renal fungal burden by 2.5-log units at 50 mg/kg/day, outperforming standard azoles [2].
Emerging Therapeutic Modalities
Table 4: Structural Diversity and Therapeutic Applications of 6-Methylbenzoxazine Derivatives
Chemical Class | Prototype Compound | Biological Target | Therapeutic Area | |
---|---|---|---|---|
N-Alkyl benzoxazinones | Compound 5 [2] | Ergosterol synthesis/IL-12 | Antifungal | |
Ferrocenyl-1,3-benzoxazines | 4c [3] | Plasmodium proteases | Antimalarial | |
3-Aryl-2H-benzoxazin-2-ones | BONC-013 [4] | Topoisomerase I-DNA complex | Oncology | |
Quinoline-benzoxazine hybrids | — | M. tuberculosis enoyl reductase | Tuberculosis | [4] [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7